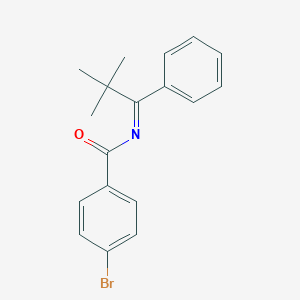
1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione, commonly known as BBIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBIQ is a quinoline derivative that contains a benzimidazole moiety, which imparts unique properties to the compound.
Mécanisme D'action
The mechanism of action of BBIQ involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. BBIQ inhibits the activation of the PI3K/Akt/mTOR pathway, which is a crucial signaling pathway that regulates cell growth and survival. BBIQ also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, BBIQ has been shown to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1.
Biochemical and Physiological Effects:
BBIQ has been shown to exhibit various biochemical and physiological effects. BBIQ has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. BBIQ also inhibits the expression of various angiogenic factors, which are essential for tumor growth and metastasis. Furthermore, BBIQ has been shown to inhibit the expression of various matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BBIQ is its potent anticancer activity against various cancer cell lines. BBIQ is also relatively easy to synthesize, and the compound can be obtained in good yields. However, one of the limitations of BBIQ is its poor solubility in water, which can make it challenging to use in some experiments. Additionally, BBIQ has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Orientations Futures
There are several future directions for BBIQ research. One of the potential applications of BBIQ is in the development of novel anticancer drugs. BBIQ can serve as a lead compound for the development of more potent and selective anticancer agents. Additionally, further research is needed to determine the safety and efficacy of BBIQ in animal models. Furthermore, BBIQ can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, BBIQ can be used in other fields of research, including neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of BBIQ involves the reaction of 2-aminobenzimidazole with butyl isocyanate, followed by the condensation reaction with 2,4-pentanedione and quinoline. The final product is obtained after purification and isolation steps. The synthesis of BBIQ is a relatively simple process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
BBIQ has a wide range of potential applications in scientific research. One of the most significant applications of BBIQ is in the field of cancer research. BBIQ has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BBIQ inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BBIQ has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Propriétés
Nom du produit |
1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione |
|---|---|
Formule moléculaire |
C20H19N3O2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-butyl-3-(1,3-dihydrobenzimidazol-2-ylidene)quinoline-2,4-dione |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-23-16-11-7-4-8-13(16)18(24)17(20(23)25)19-21-14-9-5-6-10-15(14)22-19/h4-11,21-22H,2-3,12H2,1H3 |
Clé InChI |
VSHLZIVVEOCBSH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4N3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)

![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)

![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
